N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide
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Overview
Description
N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of piperidine derivatives with cyclobutanecarboxylic acid derivatives. One common method includes the use of N-ethylpiperidine and cyclobutanecarboxylic acid chloride under basic conditions to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-ethyl-N-(piperidin-4-yl)cyclobutanecarboxylic acid.
Reduction: Formation of N-ethyl-N-(piperidin-4-yl)cyclobutanemethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride
- N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide
Uniqueness
N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide is unique due to its specific structural features, including the ethyl group attached to the nitrogen atom and the cyclobutanecarboxamide moiety. These structural elements contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-ethyl-N-piperidin-4-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c1-2-14(11-6-8-13-9-7-11)12(15)10-4-3-5-10/h10-11,13H,2-9H2,1H3 |
InChI Key |
RCPLHRHCRRCEKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNCC1)C(=O)C2CCC2 |
Origin of Product |
United States |
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